molecular formula C3HBrFNS B3221945 4-Bromo-2-fluorothiazole CAS No. 1209459-33-5

4-Bromo-2-fluorothiazole

Cat. No. B3221945
CAS RN: 1209459-33-5
M. Wt: 182.02
InChI Key: QLALGPKAXVTOQE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-fluorothiazole” is represented by the formula C3HBrFNS . The exact structure is not provided in the search results.

Scientific Research Applications

Fluorination and Derivative Synthesis

The chemical modification of thiazole rings, including 4-Bromo-2-fluorothiazole, has been explored for creating novel compounds with enhanced properties. Hatfield et al. (2013) demonstrated the fluorination of 2,5-diarylthiazoles, leading to the formation of both mono- and trifluorinated thiazoles. This process highlights the versatility of thiazole derivatives in chemical synthesis, offering pathways for the development of new materials and compounds with potential applications across various fields, including materials science and pharmaceuticals (Hatfield, Eidell, & Stephens, 2013).

Corrosion Inhibition

The efficacy of thiazole derivatives in corrosion inhibition was demonstrated by Chaitra, Mohana, and Tandon (2015), who studied triazole Schiff bases as inhibitors on mild steel in acidic media. Their research underscores the importance of thiazole compounds in industrial applications, particularly in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Chaitra, Mohana, & Tandon, 2015).

Stereoselective Construction

Leng et al. (2020) developed a method for the stereoselective construction of enaminyl sulfonyl fluorides, showcasing the utility of thiazole derivatives in synthesizing complex molecules with potential applications in medicinal chemistry and drug development. Their work demonstrates the role of thiazole compounds in facilitating the design and synthesis of molecules with specific stereochemical configurations, which is critical for the development of drugs with targeted biological activities (Leng et al., 2020).

Fluorescent Sensors

The creation of fluorescent sensors using thiazole derivatives, as demonstrated by Wang et al. (2016), highlights another significant application. These sensors can detect metal ions like Fe(III), which is crucial in environmental monitoring and biomedical research. The ability to design specific fluorescent sensors based on thiazole compounds expands the toolbox for scientists in fields ranging from environmental science to diagnostic medicine (Wang et al., 2016).

Synthesis of Key Intermediates

The synthesis of key intermediates for medicinal applications, such as 2-aminothiazoles, has been explored by Dong-mei (2011). This research is crucial for the pharmaceutical industry, where thiazole derivatives serve as building blocks for developing drugs with various therapeutic properties. The synthesis of 2-aminothiazoles from 4-Bromo-2-fluorothiazole showcases the compound's utility in creating intermediates that can lead to the development of new medications (Dong-mei, 2011).

properties

IUPAC Name

4-bromo-2-fluoro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrFNS/c4-2-1-7-3(5)6-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLALGPKAXVTOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1209459-33-5
Record name 4-bromo-2-fluoro-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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